

Application Note: Spectroscopic Analysis of Pigment Red 48:1 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Red 48:1	
Cat. No.:	B3357847	Get Quote

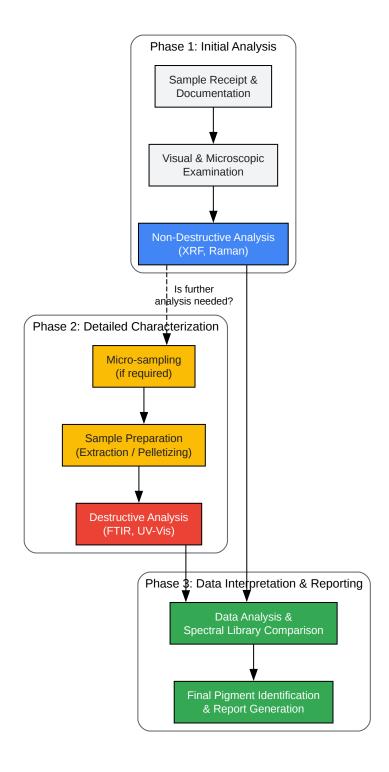
Introduction

Pigment Red 48:1 (C.I. 15865:1) is a monoazo barium salt lake pigment widely utilized in the coatings industry to impart a vibrant, yellowish-red hue.[1][2] Its chemical name is Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, with the molecular formula C₁₈H₁₁BaClN₂O₆S.[3] The performance, stability, and quality of a coating are critically dependent on the correct identification and characterization of its constituent pigments. Spectroscopic techniques offer powerful, reliable, and often non-destructive methods for analyzing pigments directly within the coating matrix. This application note provides detailed protocols for the analysis of **Pigment Red 48:1** in coatings using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and X-Ray Fluorescence (XRF) spectroscopy.

Analytical Workflow for Pigment Identification

The general workflow for identifying **Pigment Red 48:1** in a coating sample involves a multitechnique approach, starting with non-destructive surface analysis and proceeding to more specific or destructive methods if required.





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Caption: General experimental workflow for pigment analysis.

Spectroscopic Data Summary



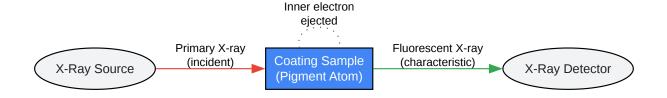
The identification of **Pigment Red 48:1** is achieved by correlating data from multiple spectroscopic techniques. The following table summarizes the expected quantitative results.

Spectroscopic Technique	Parameter	Characteristic Result for Pigment Red 48:1	Reference
UV-Visible Spectroscopy	λmax (Absorption Max)	In the visible range, responsible for the red color.	[4]
FTIR Spectroscopy	Wavenumber (cm ^{−1})	~3400-3200 (O-H stretch)~3100-3000 (Aromatic C-H stretch)~1650-1580 (C=O stretch)~1600- 1450 (Aromatic C=C and N=N stretch)~1300-1000 (C-O stretch)	[4]
Raman Spectroscopy	Raman Shift (cm ⁻¹)	A unique "fingerprint" spectrum. Specific peaks should be compared against a reference database.	[5][6]
X-Ray Fluorescence	Detected Elements	Barium (Ba), Sulfur (S), Chlorine (CI)	[1][3]

Experimental Protocols X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique ideal for the elemental analysis of inorganic components in a pigment.[7] It works by irradiating the sample with high-energy X-rays, causing the elements within to emit secondary, characteristic X-rays, which are then detected.[8] For **Pigment Red 48:1**, the presence of Barium (Ba), Sulfur (S), and Chlorine (Cl) is indicative.





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Caption: Principle of X-Ray Fluorescence (XRF) analysis.

Protocol:

- Instrumentation: A handheld or benchtop XRF spectrometer.
- Sample Preparation: None required. The analysis is non-destructive and can be performed directly on the coated surface.[9]
- Instrument Parameters:

Parameter	Typical Value
X-ray Source	Rhodium (Rh) or Silver (Ag) tube
Voltage	40-50 kV
Current	10-200 μΑ
Measurement Time	30 - 120 seconds

| Atmosphere | Air |

- Data Acquisition: Position the analyzer's measurement window directly against the coating surface and initiate the scan.
- Data Analysis: Analyze the resulting spectrum to identify elemental peaks. Confirm the
 presence of Ba, S, and Cl. The absence of other heavy metals (e.g., lead, cadmium) can
 also be verified.[10]



Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed molecular information, making it highly suitable for identifying organic pigments.[5] It measures the inelastic scattering of monochromatic light from a laser source. The resulting spectrum provides a specific molecular fingerprint of the material.

Protocol:

- Instrumentation: A Raman microscope or a portable Raman spectrometer with a fiber optic probe.
- Sample Preparation: Generally, no sample preparation is needed for analyzing coatings.[5] The analysis can be performed directly on the surface.
- Instrument Parameters:

Parameter	Typical Value
Excitation Laser	532 nm, 633 nm, or 785 nm
Laser Power	1 - 10 mW (to avoid sample degradation)[11]
Spectral Range	200 - 1800 cm ⁻¹
Integration Time	2 - 30 seconds[11]

| Accumulations | 50 - 200 |

- Data Acquisition: Focus the laser onto the coated surface and collect the Raman spectrum. If fluorescence is high, switch to a longer wavelength laser (e.g., 785 nm) to mitigate interference.[5]
- Data Analysis: Subtract any background fluorescence from the spectrum. Compare the
 resulting spectral fingerprint (peak positions and relative intensities) against a known
 reference spectrum of Pigment Red 48:1 from a spectral database (e.g., IRUG).[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation.[7] For **Pigment Red 48:1**, this allows for the identification of characteristic bonds such as C=O, N=N (azo), and aromatic C=C. While binder absorptions can sometimes obscure pigment peaks, the Attenuated Total Reflectance (ATR) technique is particularly useful for surface analysis with minimal sample preparation.[5][14]

Protocol:

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation:
 - ATR Method: No preparation is needed. Press the coated surface directly and firmly against the ATR crystal.
 - Transmission Method (if extraction is necessary): Carefully scrape a small amount of the coating from the substrate. Mix the powder with potassium bromide (KBr) and press it into a transparent pellet.[15][16]

• Instrument Parameters:

Parameter	Typical Value
Spectral Range	4000 - 400 cm ⁻¹
Resolution	4 cm ⁻¹
Number of Scans	32 - 64

| Mode | Absorbance or Transmittance |

- Data Acquisition: Place the sample in the instrument and collect the spectrum. A background spectrum of the clean ATR crystal or a blank KBr pellet should be collected first.
- Data Analysis: Identify the characteristic absorption bands as listed in the data summary table. Compare the sample spectrum to a reference spectrum of **Pigment Red 48:1**.
 Spectral subtraction may be necessary to remove interfering signals from the coating binder.
 [4]



UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is directly related to the electronic transitions within the pigment's molecular structure and, therefore, its color.[4] For solid samples like coatings, diffuse reflectance is the preferred method.

Protocol:

- Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere accessory.
- Sample Preparation: The measurement can often be performed directly on the coated sample. If the coating is on a reflective or uneven substrate, a small portion may need to be removed and powdered to ensure a flat, uniform surface for analysis.
- Instrument Parameters:

Parameter	Typical Value
Wavelength Range	300 - 800 nm
Scan Speed	Medium
Data Interval	1 nm

| Reference Standard | Barium Sulfate (BaSO₄) or a calibrated white standard |

- Data Acquisition: Calibrate the instrument using the white reference standard. Place the coated sample at the measurement port and acquire the reflectance spectrum.
- Data Analysis: The resulting spectrum will show absorption bands (or a decrease in reflectance) in the visible region. The position of the absorption maximum (λmax) is characteristic of the pigment's color.[4] For Pigment Red 48:1, this will correspond to absorption in the blue-green region of the spectrum, resulting in its observed red appearance. This data is used for quality control and to ensure color consistency.[4]



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- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of Pigment Red 48:1 in Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3357847#spectroscopic-analysis-of-pigment-red-48-1-in-coatings]



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